N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide
Overview
Description
Scientific Research Applications
N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. Studies have also demonstrated its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, this compound has been investigated for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects through various pathways, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It can also scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. Additionally, this compound can inhibit platelet aggregation and thrombus formation, making it a potential anticoagulant agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide in lab experiments include its high yield and purity, making it suitable for various scientific research applications. It also exhibits diverse pharmacological activities, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide. One potential direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anticancer agent, particularly for the treatment of breast cancer and lung cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic applications.
properties
IUPAC Name |
N-(1,3-dioxo-4H-isochromen-7-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-8-3-2-7-4-10(14)16-11(15)9(7)5-8/h2-3,5H,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMAPZCIGJYZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CC(=O)OC2=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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